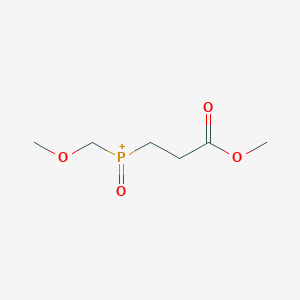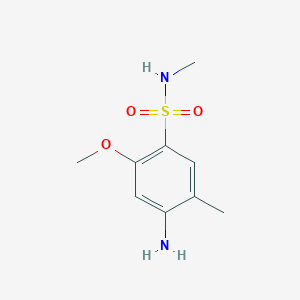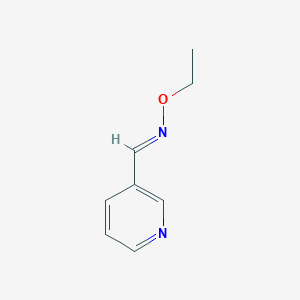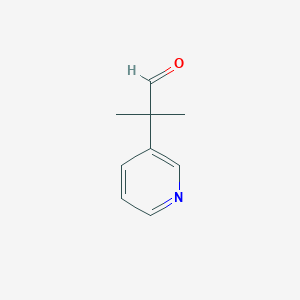
3-Pyridineacetaldehyde,alpha,alpha-dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(3-pyridinyl)propanal is an organic compound that belongs to the class of aldehydes It features a branched structure with a pyridine ring attached to the central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-pyridinyl)propanal can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the aldehyde groups reacting to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-2-(3-pyridinyl)propanal may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(3-pyridinyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: 2-Methyl-2-(3-pyridinyl)propanoic acid.
Reduction: 2-Methyl-2-(3-pyridinyl)propanol.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Methyl-2-(3-pyridinyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of flavor and fragrance compounds, as well as in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(3-pyridinyl)propanal involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amino groups in proteins. This reactivity allows the compound to participate in a range of biochemical processes, including enzyme inhibition and protein modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpropanal: A simpler aldehyde with similar reactivity but lacking the pyridine ring.
3-Pyridinecarboxaldehyde: Contains the pyridine ring but lacks the branched structure of 2-Methyl-2-(3-pyridinyl)propanal.
2-Methyl-2-butanol: A related alcohol with a similar branched structure but different functional group.
Uniqueness
2-Methyl-2-(3-pyridinyl)propanal is unique due to the combination of its branched structure and the presence of a pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
2-methyl-2-pyridin-3-ylpropanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-9(2,7-11)8-4-3-5-10-6-8/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKCNFBYBWCBNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
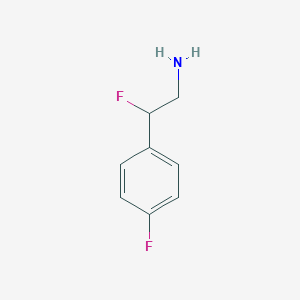
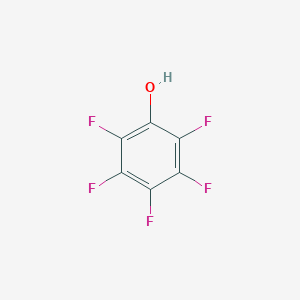
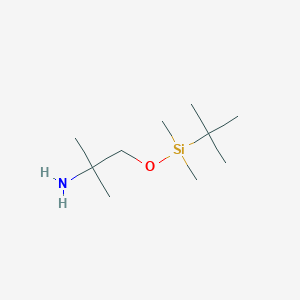
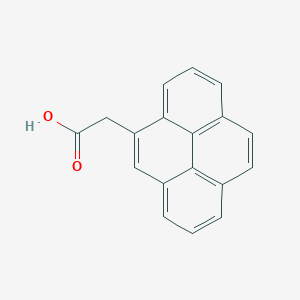
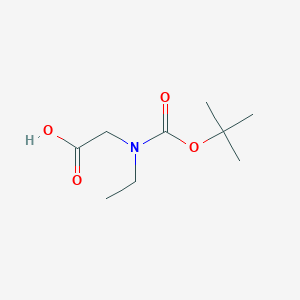
![3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid](/img/structure/B44929.png)
![4-[2-(Trimethylsilyl)ethynyl]pyrene](/img/structure/B44930.png)
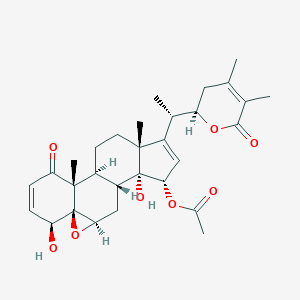
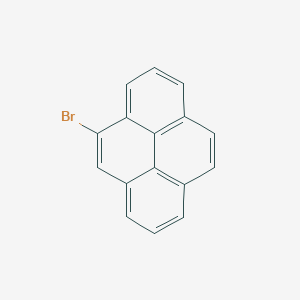
![3-[(1-Phenylethyl)amino]propanenitrile](/img/structure/B44935.png)
